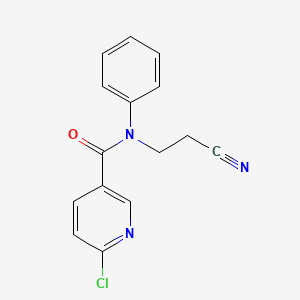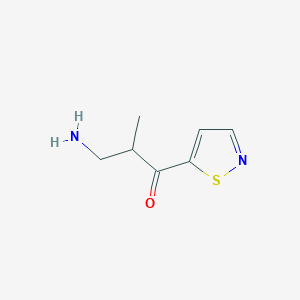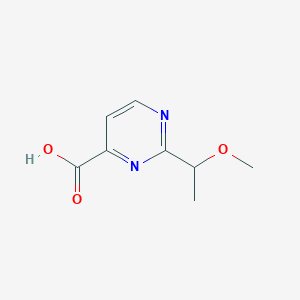
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide is a chemical compound with the molecular formula C15H12ClN3O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a cyanoethyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with N-phenyl-2-cyanoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide can be compared with other similar compounds, such as:
6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide: This compound has a similar structure but includes a sulfonamide group instead of a carboxamide group, which may result in different chemical and biological properties.
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C15H12ClN3O |
|---|---|
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H12ClN3O/c16-14-8-7-12(11-18-14)15(20)19(10-4-9-17)13-5-2-1-3-6-13/h1-3,5-8,11H,4,10H2 |
Clé InChI |
MOMIIBUYVWCMAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCC#N)C(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)




![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)

![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)


![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)
